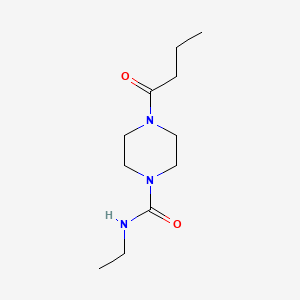
(2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone, also known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTM is a morpholine derivative that has a thiazole ring attached to it, making it a unique and promising compound for drug development.
Mécanisme D'action
The mechanism of action for (2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells, which ultimately results in their death.
Biochemical and Physiological Effects:
(2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been studied for its anti-inflammatory and anti-oxidant effects. It has been shown to reduce inflammation in the body by inhibiting the production of certain cytokines and chemokines, and it has also been shown to scavenge free radicals and prevent oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, its ability to induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of cancer cell death. However, one limitation of using (2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone in lab experiments is its potential toxicity, which must be carefully monitored and controlled.
Orientations Futures
There are many potential future directions for research involving (2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone. One area of focus could be on optimizing its chemical structure to improve its efficacy and reduce its toxicity. Additionally, further studies could be conducted to investigate its potential use in treating other diseases and conditions, such as neurodegenerative diseases and autoimmune disorders. Finally, more research could be done to better understand its mechanism of action and how it interacts with various cellular pathways.
Méthodes De Synthèse
The synthesis of (2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone can be achieved through a multi-step process involving the reaction of 2-methyl-6-phenylmorpholine with thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then treated with chloroacetyl chloride to form the final product, (2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone.
Applications De Recherche Scientifique
(2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone has been studied for its potential use in treating various diseases and conditions. One area of research has been focused on its ability to inhibit the growth of cancer cells. Studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
(2-methyl-6-phenylmorpholin-4-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-7-17(15(18)13-9-20-10-16-13)8-14(19-11)12-5-3-2-4-6-12/h2-6,9-11,14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYXHZSGORVZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B7563614.png)
![2-(2-Hydroxy-2-methylpropyl)sulfanyl-3-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7563617.png)
![4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B7563629.png)

![N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7563634.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)

![N-ethyl-4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B7563644.png)
![N,N,4-trimethyl-3-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide](/img/structure/B7563657.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-[3-(oxolan-2-ylmethoxy)phenyl]methanone](/img/structure/B7563678.png)
![3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B7563687.png)

![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7563697.png)